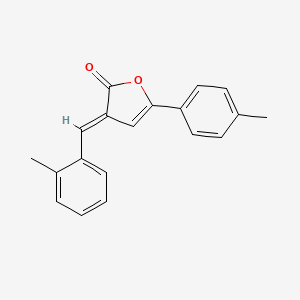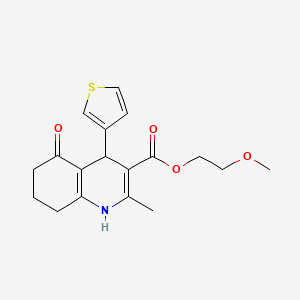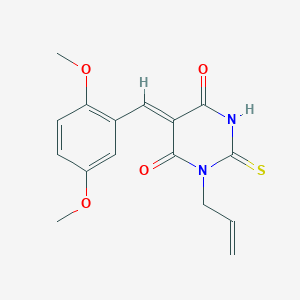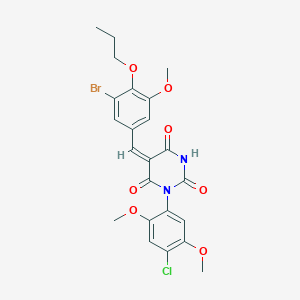
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methylbenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, commonly known as BMF, is a synthetic compound that belongs to the family of furanones. BMF has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, food science, and environmental science.
Mécanisme D'action
The mechanism of action of BMF is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. In medicinal chemistry, BMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, BMF has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In food science, BMF is believed to interact with olfactory receptors in the nose to produce its characteristic aroma.
Biochemical and Physiological Effects
BMF has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BMF has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. In addition, BMF has been shown to inhibit the growth of cancer cells in vitro and in animal models. In food science, BMF has been shown to enhance the flavor and aroma of various food products. In environmental science, BMF has been shown to have insecticidal activity against various insect pests.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BMF in lab experiments include its relatively simple synthesis method, its low toxicity, and its potential for multiple applications in various scientific research fields. However, the limitations of using BMF in lab experiments include its limited solubility in water, its instability under certain conditions, and the lack of a detailed understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of BMF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. In food science, further studies are needed to explore the potential use of BMF as a natural flavoring agent in various food products. In environmental science, further studies are needed to investigate the potential use of BMF as a natural insecticide and as a bioindicator for environmental pollution.
Méthodes De Synthèse
BMF can be synthesized through the reaction between 2-methylbenzaldehyde and 4-methylphenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield BMF. The synthesis of BMF can be optimized by varying the reaction conditions, such as temperature, time, and catalyst concentration.
Applications De Recherche Scientifique
BMF has been studied extensively for its potential application in various scientific research fields. In medicinal chemistry, BMF has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In food science, BMF has been explored as a flavoring agent due to its fruity and floral aroma. In environmental science, BMF has been studied for its potential use as a natural insecticide and as a bioindicator for environmental pollution.
Propriétés
IUPAC Name |
(3E)-5-(4-methylphenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-7-9-15(10-8-13)18-12-17(19(20)21-18)11-16-6-4-3-5-14(16)2/h3-12H,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOXOOGOZQEHAR-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3C)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4899992.png)
![4-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4900000.png)
![N-[2-(1-piperidinyl)ethyl]-2-naphthamide](/img/structure/B4900008.png)
![3-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B4900012.png)
![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![bis(4-chlorophenyl)methanone O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B4900068.png)

![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)